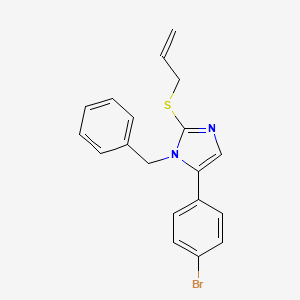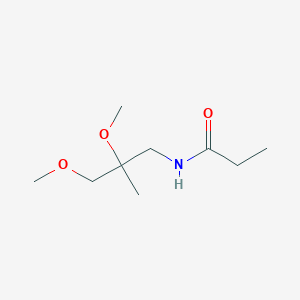
2-(allylthio)-1-benzyl-5-(4-bromophenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(allylthio)-1-benzyl-5-(4-bromophenyl)-1H-imidazole” belongs to the class of organic compounds known as imidazoles, which are characterized by a five-membered ring structure that includes two nitrogen atoms. The specific substituents on this compound (allylthio, benzyl, and bromophenyl groups) suggest that it may have unique chemical properties and potential applications .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazole ring, followed by the addition of the substituent groups. The allylthio group might be added via a nucleophilic substitution reaction, the benzyl group via a Friedel-Crafts alkylation, and the bromophenyl group via electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the reactivity of the substituent groups and the imidazole ring. For example, the bromophenyl group might undergo further electrophilic aromatic substitution reactions, while the allylthio group might participate in reactions involving the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by experimental measurements. These properties would be influenced by factors such as the polarity of the molecule and the presence of the bromine atom .Scientific Research Applications
Corrosion Inhibition
Computational and Experimental Studies on Corrosion Inhibition
Research has demonstrated the efficacy of benzimidazole derivatives, including compounds similar to 2-(allylthio)-1-benzyl-5-(4-bromophenyl)-1H-imidazole, as corrosion inhibitors for mild steel in acidic environments. These studies utilized a combination of weight loss measurements, potentiodynamic polarization, electrochemical impedance spectroscopy, scanning electron microscopy, and energy-dispersive X-ray analysis. The compounds were shown to retard corrosion reactions through a mixed inhibition mechanism, and their adsorption on the metal surface obeyed the Langmuir isotherm, indicating strong interaction and potential for creating protective barrier films on metal surfaces (Ech-chihbi et al., 2020).
Antimicrobial Activity
Antimicrobial and Antituberculosis Agents
A study on 2-(chromon-3-yl)imidazole derivatives, which share structural similarities with the compound of interest, highlighted their potential as antimicrobial agents. These compounds were synthesized and evaluated for in vitro activity against various pathogenic bacterial and fungal strains. Certain derivatives displayed significant inhibitory activity, suggesting the therapeutic potential of imidazole derivatives in treating infectious diseases (Sharma et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-benzyl-5-(4-bromophenyl)-2-prop-2-enylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2S/c1-2-12-23-19-21-13-18(16-8-10-17(20)11-9-16)22(19)14-15-6-4-3-5-7-15/h2-11,13H,1,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWUZAWXMUFALS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(allylthio)-1-benzyl-5-(4-bromophenyl)-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate](/img/structure/B2654915.png)
![4-(diethylsulfamoyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(3-ethoxyphenyl)benzamide](/img/structure/B2654919.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2654921.png)




![2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-naphthalen-1-ylacetamide](/img/structure/B2654933.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2654934.png)
![2-Amino-6-benzyl-4-(2-bromophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2654935.png)

